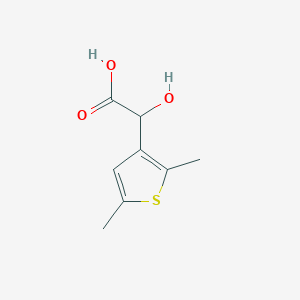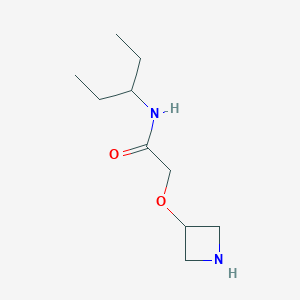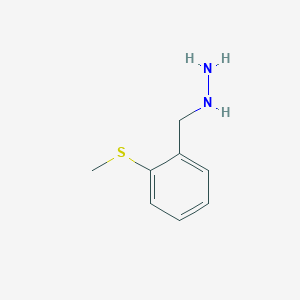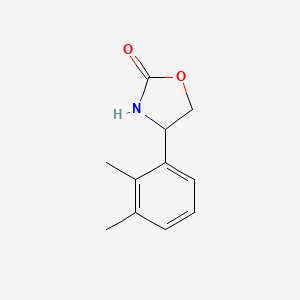
2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyacetic acid is an organic compound featuring a thiophene ring substituted with two methyl groups and a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyacetic acid typically involves the following steps:
Thiophene Ring Formation: The thiophene ring is synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Methylation: The thiophene ring is methylated at the 2 and 5 positions using methyl iodide and a strong base like sodium hydride.
Hydroxyacetic Acid Addition: The final step involves the addition of a hydroxyacetic acid group to the thiophene ring. This can be achieved through a Friedel-Crafts acylation reaction using chloroacetic acid and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield, as well as the implementation of efficient purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the thiophene ring, potentially leading to the formation of dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve selective substitution.
Major Products
Oxidation: Products include 2-(2,5-Dimethylthiophen-3-yl)-2-oxoacetic acid.
Reduction: Products include 2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyethanol.
Substitution: Products vary depending on the substituent introduced, such as 2-(2,5-Dimethyl-4-bromothiophen-3-yl)-2-hydroxyacetic acid.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural similarity to natural substrates makes it a useful tool in enzymology.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyacetic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyacetic acid moiety can form hydrogen bonds with active sites of enzymes, while the thiophene ring can engage in π-π interactions with aromatic residues. These interactions can modulate enzyme activity and influence metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethylthiophen-3-yl)acetic acid
- 2-(2,5-Dimethylthiophen-3-yl)propanoic acid
- 2-(2,5-Dimethylthiophen-3-yl)butanoic acid
Uniqueness
2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyacetic acid is unique due to the presence of both a hydroxyacetic acid group and a dimethyl-substituted thiophene ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to its analogs. The hydroxy group enhances its solubility and reactivity, while the thiophene ring contributes to its stability and electronic properties.
This detailed overview highlights the significance of this compound in various fields, showcasing its potential for further research and application
Properties
Molecular Formula |
C8H10O3S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-(2,5-dimethylthiophen-3-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H10O3S/c1-4-3-6(5(2)12-4)7(9)8(10)11/h3,7,9H,1-2H3,(H,10,11) |
InChI Key |
CWOWNBXFOIRQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-N-[(furan-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13526799.png)










![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)azetidine](/img/structure/B13526846.png)

